molecular formula C14H18O2 B2816878 (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone CAS No. 84360-51-0

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone

Cat. No.: B2816878
CAS No.: 84360-51-0
M. Wt: 218.296
InChI Key: IEBQVMPRQOFLOS-UHFFFAOYSA-N
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Description

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . This compound features a tetrahydropyran ring substituted with a phenyl group and a methanone functional group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the tetrahydropyran ring attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired methanone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including pain management due to its structural similarity to known analgesics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, its structural features allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone is unique due to its specific combination of a tetrahydropyran ring and a phenylmethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2,2-dimethyloxan-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-14(2)10-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQVMPRQOFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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